molecular formula C11H9ClN2O3 B061733 Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-69-5

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B061733
CAS No.: 163719-69-5
M. Wt: 252.65 g/mol
InChI Key: DNTKXLXLDDGVOB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and agrochemical research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and ability to engage in key hydrogen-bonding interactions with biological targets. The presence of the 4-chlorophenyl moiety enhances lipophilicity and can influence binding affinity, while the ethyl carboxylate group provides a versatile handle for further synthetic modification, such as hydrolysis to the corresponding acid or conversion to amides. Researchers primarily utilize this ester as a key synthetic intermediate in the development of novel pharmacologically active molecules, particularly for screening against various enzymes and receptors. Its structural motif is commonly investigated in the design of potential antiviral, antibacterial, and anti-inflammatory agents. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTKXLXLDDGVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424197
Record name ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163719-69-5
Record name ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-chlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-chlorophenyl group. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of oxadiazoles exhibit significant biological activities, including:

  • Anti-cancer properties : Research indicates that oxadiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in oncology .
  • Antimicrobial activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent. Its mechanism of action may involve disrupting bacterial cell wall synthesis .

Materials Science

In materials science, this compound is explored for its application in the development of organic semiconductors and polymers. Its unique electronic properties allow it to be utilized in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to act as an electron transport layer can enhance the efficiency of OLED devices .
  • Photovoltaic cells : Research indicates that incorporating oxadiazole derivatives can improve the charge transport properties in organic solar cells .

Agrochemicals

The compound is also being researched for its potential applications in agrochemicals. Its structural features suggest it could serve as a lead compound for developing new pesticides or herbicides. Preliminary studies indicate:

  • Herbicidal activity : this compound shows promise in inhibiting weed growth without adversely affecting crop yields .

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their anti-cancer properties. This compound was found to significantly inhibit the proliferation of human breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Organic Electronics

Research conducted at a leading university demonstrated that incorporating this compound into polymer blends improved the efficiency of OLEDs by enhancing charge mobility and reducing energy losses during electron transport. The devices exhibited increased brightness and stability over extended operational periods .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnti-cancer, antimicrobialInduces apoptosis in cancer cells; effective against bacteria
Materials ScienceOLEDs, photovoltaic cellsEnhances efficiency and stability
AgrochemicalsHerbicidesInhibits weed growth without harming crops

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 40019-25-8)

  • Molecular Formula : C₁₂H₁₂N₂O₄
  • Molecular Weight : 248.24 g/mol .
  • Key Differences : The 4-methoxy group is electron-donating, increasing the compound’s polarity compared to the chloro-substituted analog. This substitution may enhance solubility in polar solvents but reduce lipophilicity (logP) .

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

  • CAS : 944896-51-9 (carboxylic acid derivative) .

Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS: 886361-32-6)

  • Molecular Formula : C₁₂H₉F₃N₂O₃
  • Molecular Weight : 286.21 g/mol .
  • Key Differences : The meta-trifluoromethyl group introduces significant hydrophobicity and electron-withdrawing effects, likely enhancing binding to hydrophobic enzyme pockets but reducing aqueous solubility .

Non-Aromatic Substituents

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-73-1)

  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 198.22 g/mol .
  • This aliphatic substitution also lowers melting and boiling points compared to aromatic analogs .

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 1343920-05-7)

  • Purity : 99% (industrial grade) .
  • Key Differences : The trifluoroethyl side chain enhances electronegativity and metabolic resistance, making it valuable in fluorinated drug candidates .

Parent Compound and Regioisomers

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS: 37760-54-6)

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol .
  • Boiling Point : 342.9°C .
  • Key Differences : The absence of a substituent on the phenyl ring results in lower molecular weight and reduced electronic effects, making it less specialized for targeted interactions .

Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 163719-69-5 C₁₁H₉ClN₂O₃ 252.65 4-Cl Moderate lipophilicity, 95%+ purity
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate 40019-25-8 C₁₂H₁₂N₂O₄ 248.24 4-OCH₃ Higher polarity, lower logP
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 886361-32-6 C₁₂H₉F₃N₂O₃ 286.21 3-CF₃ High hydrophobicity
Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate 163719-73-1 C₉H₁₄N₂O₃ 198.22 tert-butyl Steric hindrance, low MP/BP
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate 37760-54-6 C₁₁H₁₀N₂O₃ 218.21 H (parent compound) Baseline properties

Research Implications

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance stability and binding to electron-deficient biological targets, such as kinases .
  • Electron-Donating Groups (OCH₃) : Improve solubility for aqueous-phase reactions .
  • Aliphatic Substituents (tert-butyl) : Modify pharmacokinetic profiles by reducing metabolic degradation .

Biological Activity

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 163719-69-5) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and research findings.

  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molecular Weight : 252.65 g/mol
  • Purity : ≥ 95%
  • Appearance : White solid

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Reference
HEPG2 (Liver Cancer)12.5
MCF7 (Breast Cancer)10.0
SW1116 (Colon Cancer)15.0
BGC823 (Gastric Cancer)8.0

The compound exhibits a mean IC₅₀ value of approximately 10 µM against several cancer cell lines, indicating moderate potency in inhibiting cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound displays significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as antifungal activity.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer progression and microbial growth.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase in certain cancer cell lines.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound derivatives:

  • Study on Anticancer Activity :
    • A derivative was synthesized and tested against a panel of cancer cell lines showing enhanced activity compared to the parent compound with an IC₅₀ as low as 0.67 µM against prostate cancer cells .
  • Antimicrobial Evaluation :
    • A series of analogs were tested for their antimicrobial properties, revealing that modifications at the para position significantly affected their potency against various pathogens .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives and activated esters. For example, a modified Bredereck reagent approach can be used: ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is reacted with a reagent (e.g., Bredereck's reagent) under controlled heating (50°C for 2 hours), followed by precipitation and recrystallization from ethanol . Alternative routes may involve chlorination of intermediates, as seen in analogous oxadiazole syntheses .

Q. What spectroscopic and chromatographic techniques are used for characterization?

  • Methodological Answer :

  • NMR/IR : Proton/carbon NMR confirms the aromatic (4-chlorophenyl) and ester (COOEt) groups. IR identifies oxadiazole C=N and ester C=O stretches.
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • TLC/HPLC : TLC (e.g., PE/EtOAc systems) monitors reaction progress, while HPLC determines purity (>95%) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection is performed using Mo/Kα radiation, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Hydrogen bonding and torsion angles are analyzed to confirm molecular geometry .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement?

  • Methodological Answer :

  • Disorder Handling : Use PART instructions in SHELXL to model split positions, applying restraints (e.g., SIMU, DELU) to stabilize refinement .
  • Twinning : Test for twinning using the Hooft parameter or R-value vs. intensity plots. Apply TWIN/BASF commands in SHELXL for detwinning .
  • Validation : Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .

Q. What strategies optimize reaction yields in oxadiazole synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Temperature Control : Gradual heating (50–80°C) prevents side reactions, as seen in analogous protocols .
  • Workup : Hexane precipitation followed by ethanol recrystallization improves purity .

Q. How can impurities/byproducts (e.g., regioisomers) be identified and mitigated?

  • Methodological Answer :

  • Analytical Tools : LC-MS/MS differentiates isomers via retention times and fragmentation patterns.
  • Chromatography : Gradient elution in column chromatography (e.g., EtOAc/PE) separates regioisomers .
  • Mechanistic Insight : Adjust stoichiometry of hydroxylamine derivatives to favor oxadiazole over isoxazole formation .

Q. What are the best practices for validating hydrogen bonding networks in crystallography?

  • Methodological Answer :

  • Hydrogen Placement : Use SHELXL’s HFIX commands for idealized H-atom positions, validated against electron density maps .
  • Interaction Analysis : Mercury software calculates H-bond distances/angles and visualizes packing motifs .
  • Cross-Validation : Compare with Cambridge Structural Database (CSD) entries for similar oxadiazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
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Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

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